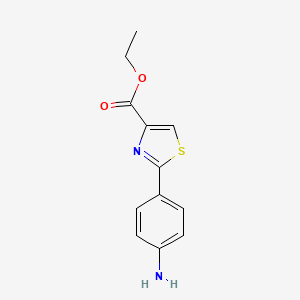

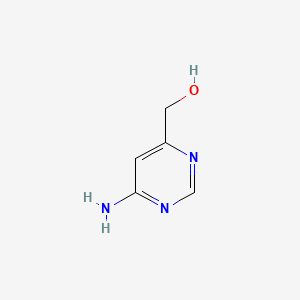

(6-Aminopyrimidin-4-yl)methanol

Overview

Description

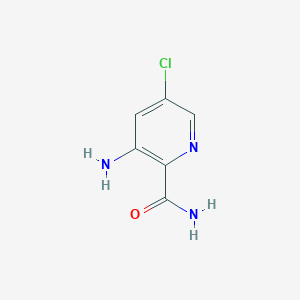

“(6-Aminopyrimidin-4-yl)methanol” is an organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 125.13 . The compound’s InChI code is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) .Scientific Research Applications

Molecular Complexation and Magnetic Properties

Complexation of 4-aminopyrimidine with copper(II) in methanol results in the formation of a copper(II) complex that demonstrates significant antiferromagnetic interaction. This complex, characterized by its unique structure, offers insights into magnetic interactions at the molecular level, paving the way for advancements in materials science and magnetic property manipulation (Osanai, Ishida, & Nogami, 2005).

Solubility and Thermodynamic Behavior

The solubility of related pyrimidine derivatives in various organic solvents has been meticulously studied, highlighting the influence of temperature on solubility. Such research is crucial for understanding the dissolution behavior of these compounds, which has implications in pharmaceutical formulation and chemical process design (Yao, Xia, & Li, 2017).

Organic-Inorganic Hybrid Materials

The synthesis and characterization of organic-inorganic hybrids based on silicomolybdenate/silicotungstate and aminopyrimidine demonstrate these compounds' potential in catalysis, particularly in the oxidative elimination of methanol. These materials exhibit promising fluorescence properties and highlight the intersection of materials science and environmental protection (Chen et al., 2015).

Supramolecular Chemistry and Crystal Engineering

The development of bifunctional aromatic N-heterocycles through palladium-catalyzed cross-coupling reactions provides a foundation for understanding hydrogen-bonding motifs in solid-state structures. Such research underpins the design and synthesis of supramolecular reagents and materials, contributing to the broader field of crystal engineering (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Coordination Chemistry and Framework Adjustment

Investigations into the frameworks of polymeric silver(I) complexes with 2-aminopyrimidyl ligands underscore the versatility of coordination compounds. By manipulating counterions, researchers can adjust the complexes' structures, which has implications for material science, catalysis, and the development of molecular electronics (Wang et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that (6-Aminopyrimidin-4-yl)methanol may also have multiple targets.

Mode of Action

It’s known that the compound exhibits amino and hydroxyl functionalities, which could potentially interact with its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it has been studied for its effects on ecosystems and its potential role in pollution management. It is known to have low toxicity to aquatic organisms and may be useful in the treatment of contaminated water.

properties

IUPAC Name |

(6-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGLLJWLCMNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436851-94-4 | |

| Record name | (6-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)